Nociceptin (1-7)

Vue d'ensemble

Description

Nociceptin (1-7) est un fragment bioactif du neuropeptide nociceptine, également connu sous le nom d'orphanine FQ. La nociceptine est un peptide de 17 acides aminés qui agit comme ligand endogène pour le récepteur de la nociceptine (NOP), un récepteur couplé aux protéines G. Nociceptin (1-7) fait spécifiquement référence au fragment N-terminal de la nociceptine, qui conserve une activité biologique significative .

Applications De Recherche Scientifique

Nociceptin (1-7) has a wide range of scientific research applications:

Chemistry: Used in studies to understand peptide synthesis and structure-activity relationships.

Biology: Investigated for its role in modulating pain and hyperalgesia, as well as its interactions with the nociceptin receptor.

Medicine: Explored for potential therapeutic applications in pain management, anxiety, depression, and addiction.

Industry: Utilized in the development of novel analgesics and other therapeutic agents .

Mécanisme D'action

Target of Action

Nociceptin (1-7) is a bioactive metabolite of nociceptin . Its primary target is the nociceptin receptor, also known as the opioid-like receptor-1 (ORL-1) or the nociceptin/orphanin FQ peptide (NOP) receptor . This receptor is widely distributed in the central nervous system, including the hypothalamus, brainstem, forebrain, and the ventral and dorsal horns of the spinal cord .

Mode of Action

Nociceptin (1-7) acts as an antagonist of nociceptin-induced hyperalgesia . It interacts with the nociceptin receptor, inhibiting the action of nociceptin, a potent anti-analgesic neuropeptide . This interaction results in a reduction of the hyperalgesic effects induced by nociceptin .

Biochemical Pathways

The nociceptin receptor signals through a variety of Gα subtypes, triggering diverse downstream signaling cascades . When nociceptin (1-7) binds to the receptor, it inhibits the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels . This modulation of the cAMP pathway can affect various neurophysiological features.

Pharmacokinetics

It is known that the compound is a metabolite of nociceptin

Result of Action

The antagonistic action of Nociceptin (1-7) on nociceptin-induced hyperalgesia results in a reduction of pain severity . By inhibiting the action of nociceptin at the nociceptin receptor, Nociceptin (1-7) can counteract the hyperalgesic effects of nociceptin .

Action Environment

The action of Nociceptin (1-7) is influenced by the environment within the central nervous system. The distribution of the nociceptin receptor in various regions of the brain and spinal cord can affect the efficacy of Nociceptin (1-7) . Additionally, the presence of nociceptin and other neuropeptides in the local environment can also influence the action of Nociceptin (1-7) .

Orientations Futures

The future directions of Nociceptin (1-7) research are promising. It has been suggested that Nociceptin (1-7) may be involved in the regulation of addiction . Moreover, non-human primate studies provide robust translational evidence that NOP receptor-related agonists, especially mixed NOP/MOP receptor partial agonists, are safe and non-addictive analgesics . This suggests that the coactivation of NOP and MOP receptors is a viable and innovative approach for enhanced pain relief with reduced side effects .

Analyse Biochimique

Biochemical Properties

Nociceptin (1-7) interacts with NOP receptors, leading to G protein-dependent regulation of Cav2.2 (N-type) voltage-gated calcium channels (VGCCs) . This typically causes a reduction in calcium currents, triggering changes in presynaptic calcium levels and thus neurotransmission .

Cellular Effects

The widespread expression patterns of NOP and VGCCs across multiple brain regions, the dorsal horn of the spinal cord, and the dorsal root ganglia, result in the alteration of numerous neurophysiological features . Nociceptin (1-7) influences cell function by regulating neurotransmitter release, hormone secretion, muscle contraction, and gene expression .

Molecular Mechanism

Nociceptin (1-7) exerts its effects at the molecular level through binding interactions with NOP receptors . This leads to the activation of G proteins and subsequent regulation of N-type VGCCs . The result is a reduction in calcium currents, which in turn affects neurotransmission .

Metabolic Pathways

Nociceptin (1-7) is involved in the regulation of calcium influx upon membrane depolarization

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la nociceptine (1-7) implique généralement la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la production de peptides. Le processus commence par la fixation de l'acide aminé C-terminal à une résine solide, suivie de l'addition séquentielle d'acides aminés protégés. Chaque acide aminé est couplé à la chaîne peptidique croissante en utilisant des réactifs tels que la N,N'-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt). Après l'assemblage de la chaîne peptidique, le peptide est clivé de la résine et déprotégé pour donner la nociceptine (1-7) .

Méthodes de production industrielle

La production industrielle de la nociceptine (1-7) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la reproductibilité. L'utilisation de la chromatographie liquide haute performance (HPLC) est essentielle pour la purification du peptide synthétisé afin d'obtenir les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

La nociceptine (1-7) peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine de la nociceptine (1-7) peut être oxydé en méthionine sulfoxyde.

Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués par des analogues afin d'étudier les relations structure-activité

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène (H₂O₂) ou l'acide performique peuvent être utilisés pour les réactions d'oxydation.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.

Substitution : Des analogues d'acides aminés et des réactifs de couplage comme le DIC et le HOBt sont utilisés dans les réactions de substitution

Principaux produits formés

Oxydation : Dérivés de la méthionine sulfoxyde.

Réduction : Peptides contenant des thiols libres.

Substitution : Analogues peptidiques avec des résidus d'acides aminés modifiés

Applications de la recherche scientifique

La nociceptine (1-7) a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé dans des études pour comprendre la synthèse des peptides et les relations structure-activité.

Biologie : Investigated pour son rôle dans la modulation de la douleur et de l'hyperalgésie, ainsi que ses interactions avec le récepteur de la nociceptine.

Médecine : Exploré pour des applications thérapeutiques potentielles dans la gestion de la douleur, l'anxiété, la dépression et la dépendance.

Industrie : Utilisé dans le développement de nouveaux analgésiques et autres agents thérapeutiques .

Mécanisme d'action

La nociceptine (1-7) exerce ses effets en se liant au récepteur de la nociceptine (NOP), qui est un récepteur couplé aux protéines G. En se liant, il active des voies de signalisation intracellulaires impliquant l'inhibition de l'adénylate cyclase, la réduction des niveaux d'adénosine monophosphate cyclique (AMPc) et la modulation des canaux ioniques. Ces actions se traduisent par la modulation de la perception de la douleur et d'autres réponses physiologiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Nociceptin (intégrale) : Le peptide nociceptine intégral, qui comprend le fragment (1-7).

Dynorphine A : Un autre peptide opioïde avec des similitudes structurelles avec la nociceptine.

Endorphines : Peptides opioïdes endogènes qui modulent également la douleur et les réponses au stress

Unicité

La nociceptine (1-7) est unique dans sa capacité à moduler les effets du peptide nociceptine intégral. Il peut antagoniser l'hyperalgésie induite par la nociceptine, ce qui en fait un outil précieux dans la recherche sur la douleur. Contrairement aux autres peptides opioïdes, la nociceptine et ses fragments n'activent pas les récepteurs opioïdes classiques, ce qui réduit le risque de dépendance et d'autres effets secondaires associés aux opioïdes traditionnels .

Propriétés

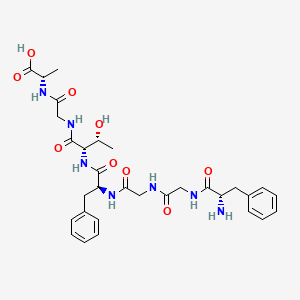

IUPAC Name |

(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N7O9/c1-18(31(46)47)36-25(41)17-35-30(45)27(19(2)39)38-29(44)23(14-21-11-7-4-8-12-21)37-26(42)16-33-24(40)15-34-28(43)22(32)13-20-9-5-3-6-10-20/h3-12,18-19,22-23,27,39H,13-17,32H2,1-2H3,(H,33,40)(H,34,43)(H,35,45)(H,36,41)(H,37,42)(H,38,44)(H,46,47)/t18-,19+,22-,23-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTLKXLQUDUFSD-FLSSTNBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30778144 | |

| Record name | L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30778144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178249-42-8 | |

| Record name | L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30778144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Nociceptin (1-7) interact with the Nociceptin/Orphanin FQ receptor (ORL1) and what are the downstream effects?

A: While Nociceptin (1-7) is a fragment of the full Nociceptin peptide, research suggests it acts as a functional antagonist at the ORL1 receptor [, ]. This means it binds to the receptor but doesn't activate it like the full Nociceptin peptide. Specifically, Nociceptin (1-7) can block the hyperalgesia (increased pain sensitivity) usually induced by full Nociceptin []. The exact binding mechanism of Nociceptin (1-7) to ORL1 is still under investigation, but it's suggested to be different from how the full Nociceptin peptide interacts [].

Q2: What is the importance of the N-terminal region of Nociceptin for its interaction with ORL1?

A: Studies have shown that the N-terminal region, particularly the first three amino acids (Arg-Tyr-Tyr), is crucial for the binding of both Nociceptin and its analogs to the ORL1 receptor []. Specifically, the N-terminal Acetyl-Arginine of the antagonist Ac-RYYRIK-NH2 has been identified as a key structure for its binding to ORL1 []. This highlights the importance of the N-terminal region in mediating interactions with the receptor.

Q3: Does modifying the length of the Nociceptin peptide affect its vasodepressor activity?

A: Yes, research indicates that the length of the Nociceptin peptide chain is critical for its vasodepressor activity, specifically in the systemic vascular bed of rabbits []. While full Nociceptin and its analog [Tyr1]-Nociceptin induce dose-dependent decreases in systemic arterial pressure, shorter fragments like Nociceptin (2-17), (1-11), and (1-7) do not elicit this effect []. This suggests that the full peptide sequence is necessary for activating the receptor pathway responsible for the vasodepressor response.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)

![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)